7-(4-chlorobenzyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

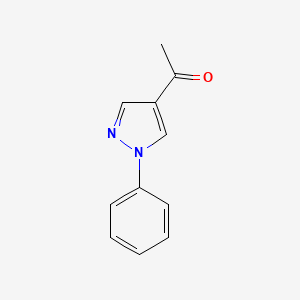

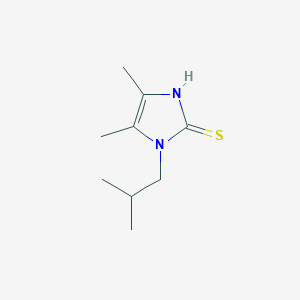

This compound is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It is part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that were synthesized and studied for their structure-activity relationships . These compounds have been explored as potential antitubercular agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines . The reaction is carried out in isopropanol, with a few drops of concentrated HCl added . The reaction mixture is refluxed for 12-48 hours, then allowed to reach room temperature . Water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of this compound includes different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . These substitutions contribute to the structure-activity relationships of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines in the presence of concentrated HCl . The reaction is carried out under reflux conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its drug-likeness . All the potent compounds from this series, including this one, have a ClogP value less than 4 and a molecular weight less than 400 . These properties are likely to maintain drug-likeness during lead optimization .Wissenschaftliche Forschungsanwendungen

5-HT Receptor Affinity and Pharmacological Evaluation

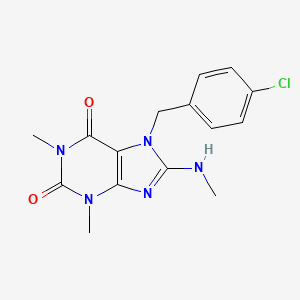

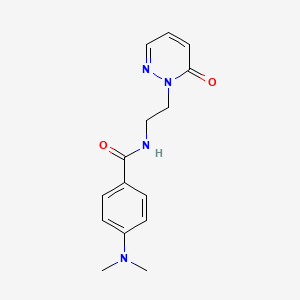

A study by Chłoń-Rzepa et al. (2013) explored a series of derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including compounds similar to the specified chemical. These compounds were evaluated for their affinity and selectivity for serotonin (5-HT) receptors 1A, 2A, and 7. One of the compounds showed antidepressant-like and anxiolytic-like activity in mice, highlighting the potential of these derivatives in psychotropic research (Chłoń-Rzepa et al., 2013).

Synthesis and Cardiovascular Activity

Another study by Chłoń-Rzepa et al. (2004) synthesized variants of this compound and tested them for cardiovascular activity. They found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity. This suggests potential applications in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).

Anticancer and Antiviral Activities

Ashour et al. (2012) synthesized triazino and triazolo[4,3-e]purine derivatives, similar in structure to the specified compound, and evaluated their anticancer, anti-HIV-1, and antimicrobial activities. One derivative exhibited considerable anticancer activity against specific cancer cell lines, and others showed moderate anti-HIV-1 activity, indicating potential for antineoplastic and antiviral research (Ashour et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O2/c1-17-14-18-12-11(13(22)20(3)15(23)19(12)2)21(14)8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOZCCWJNURNLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2472852.png)

![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)

![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)

![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)

![4-(cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2472866.png)